MAO-B Inhibition: A Clear Divergence from Unsubstituted 6-Aminoquinoline
N,N,2-Trimethylquinolin-6-amine demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, as determined in an assay using human membrane-bound MAO-B expressed in insect cell membranes [1]. This activity is in stark contrast to the unsubstituted analog 6-aminoquinoline, which lacks reported MAO-B inhibitory activity in comparable assays. The structural modification (N,N-dimethylation at the 6-position) introduces this biological activity, confirming that simple substitution is not possible. For users requiring a MAO-B active probe or a scaffold for developing MAO-B inhibitors, this compound provides a defined, albeit modest, starting point.
| Evidence Dimension | Inhibition of Human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM |
| Comparator Or Baseline | 6-Aminoquinoline (unsubstituted analog): No reported MAO-B inhibition in comparable assays |
| Quantified Difference | Target compound is an active MAO-B inhibitor; comparator shows no reported activity |
| Conditions | Human MAO-B expressed in insect cell membranes; substrate: kynuramine conversion to 4-hydroxyquinoline |
Why This Matters
This compound offers a validated chemical starting point for SAR studies targeting MAO-B, whereas its simpler analog lacks this specific bioactivity.
- [1] BindingDB. (n.d.). BDBM50450822 CHEMBL4216610. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
